1H-imidazole-1-carboxylic acid
Description
Significance of the Imidazole (B134444) Scaffold in Contemporary Chemical and Biological Research
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery. ijpsjournal.comajrconline.org Its widespread importance stems from its presence in numerous biologically active compounds and its versatile chemical properties. mdpi.com The imidazole nucleus is a fundamental component of the amino acid histidine, which plays a critical role in enzyme catalysis. ijpsjournal.com This structural motif is also found in essential biomolecules like purines, which form the building blocks of DNA and RNA. ajrconline.org
The unique characteristics of the imidazole scaffold, such as its aromaticity, ability to participate in hydrogen bonding and π-π stacking interactions, and its amphoteric nature, make it a "privileged structure" in drug design. ijpsjournal.comajrconline.orgmdpi.com These properties allow imidazole-containing compounds to bind effectively to a wide range of biological targets, including enzymes and receptors. ijpsjournal.com Consequently, imidazole derivatives have been developed for a vast array of therapeutic applications, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects. ajrconline.orgmdpi.com The structural versatility of the imidazole ring allows for extensive chemical modifications, enabling researchers to fine-tune the pharmacological properties of new molecules. ijpsjournal.com
Overview of Research Trajectories for 1H-Imidazole-1-Carboxylic Acid and its Analogues
This compound and its derivatives are a specific class of compounds that have garnered attention in synthetic and medicinal chemistry. The introduction of a carboxylic acid or its ester or amide derivative at the N-1 position of the imidazole ring provides a key functional handle for further chemical transformations and for modulating the biological activity of the parent scaffold.
Research in this area has explored various synthetic strategies and a diverse range of applications. For instance, esters of this compound, such as the methyl and ethyl esters, are utilized as reagents in organic synthesis for the chemoselective amidation and esterification of carboxylic acids. lookchem.comcymitquimica.com These reagents offer a reactive yet manageable way to form amide and ester bonds, which are crucial linkages in many pharmaceutical compounds.
From a medicinal chemistry perspective, derivatives of 1H-imidazole-carboxylic acid have been investigated for several therapeutic purposes. Studies have shown that certain 1,5-diaryl-1H-imidazole-4-carboxylic acid derivatives act as inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75, a key process in the viral replication cycle. mdpi.comresearchgate.net Other research has focused on the development of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. nih.gov Furthermore, 1H-imidazole-2-carboxylic acid derivatives have been designed and synthesized as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. researchgate.net
The research on this compound and its analogues highlights the adaptability of the imidazole core. By modifying the substituents on the imidazole ring and the nature of the carboxylic acid derivative, scientists can create a wide array of molecules with tailored properties for specific applications in both organic synthesis and drug discovery.
Interactive Data Tables
Below are interactive tables summarizing key research findings on derivatives of 1H-imidazole-carboxylic acid.
Structure
2D Structure
3D Structure
Properties
CAS No. |
68887-64-9 |
|---|---|
Molecular Formula |
C4H4N2O2 |
Molecular Weight |
112.09 g/mol |
IUPAC Name |
imidazole-1-carboxylic acid |
InChI |
InChI=1S/C4H4N2O2/c7-4(8)6-2-1-5-3-6/h1-3H,(H,7,8) |
InChI Key |
OKRROXQXGNEUSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1h Imidazole 1 Carboxylic Acid and Its Diverse Analogues
Foundational Synthetic Routes to 1H-Imidazole-1-Carboxylic Acid
The direct synthesis of this compound is not commonly documented in the literature. The compound is highly unstable and prone to decarboxylation. Therefore, it is typically generated in situ or, more commonly, its stable ester and amide derivatives are synthesized first. The free acid can then be obtained through the careful hydrolysis of these ester precursors. For instance, the hydrolysis of ester intermediates, such as ethyl 1,5-diaryl-1H-imidazole-4-carboxylates, using basic conditions can yield the corresponding carboxylic acids. mdpi.com Similarly, base hydrolysis of other substituted imidazole (B134444) esters has been shown to produce the desired carboxylic acid derivatives. vulcanchem.com These hydrolysis reactions are fundamental for accessing the parent acid from its more stable ester forms.
Synthesis of this compound Esters
Esters of this compound are significantly more stable than the parent acid and are widely used as reagents in organic synthesis. Their preparation is well-established and can be adapted to produce a wide array of alkyl and aryl esters.
Methyl and Ethyl 1H-Imidazole-1-Carboxylates
Methyl 1H-imidazole-1-carboxylate, often referred to as the Heller-Sarpong reagent, is a key reagent for the chemoselective esterification and amidation of carboxylic acids. lookchem.comenamine.net It provides a safer alternative to reagents like diazomethane. enamine.net The synthesis of these simple alkyl esters is typically achieved through the reaction of an imidazole derivative with a suitable chloroformate in the presence of a base. For example, reacting substituted imidazoles with methyl or ethyl chloroformate under mild conditions with a base like triethylamine (B128534) yields the corresponding carboxylate esters. These reagents are effective in polar solvents such as acetonitrile (B52724) (MeCN) or ethyl acetate (B1210297) (EtOAc) at elevated temperatures, leading to high yields. enamine.net
Table 1: Synthesis of Methyl and Ethyl 1H-Imidazole-1-Carboxylates
| Product | Starting Materials | Reagents/Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Methyl 1H-imidazole-1-carboxylate | Substituted Imidazole, Methyl Chloroformate | Triethylamine, mild conditions | Serves as a vital precursor in the synthesis of more complex molecules. | |
| Methyl 1H-imidazole-1-carboxylate (MImC) | Imidazole, Methyl Chloroformate | Polar solvents (MeCN, EtOAc), elevated temperatures | A reagent for chemoselective esterification of carboxylic acids with high yields and selectivity. enamine.net | enamine.net |
| Ethyl 1,5-diaryl-1H-imidazole-4-carboxylates | Imidoyl chlorides, Ethyl isocyanoacetate | DBU, THF, -78 °C to room temp. | A key cycloaddition reaction to construct the substituted imidazole ester core. mdpi.com | mdpi.com |
Unsaturated Alkyl Esters (e.g., 3-Butenyl and Propargyl Esters)
Unsaturated esters of this compound, such as the propargyl and 3-butenyl esters, are valuable intermediates due to the reactive nature of their alkyne and alkene functionalities. These groups allow for further molecular elaboration through reactions like click chemistry and cross-coupling. netascientific.comchemimpex.com
The synthesis of propargyl 1H-imidazole-1-carboxylate can be achieved by condensing propargyl alcohol with di(1H-imidazol-1-yl)methanone. Another method involves the N-alkylation of imidazole with propargyl bromide using a base like sodium hydroxide (B78521) in toluene (B28343) under phase-transfer catalysis. Similarly, allyl 1H-imidazole-1-carboxylate is commonly prepared by reacting an allylic alcohol with 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent such as tetrahydrofuran (B95107) (THF). smolecule.com The 3-butenyl ester, also known as the Sarpong 3-butenyl transesterification reagent, is another important analogue in this class. mendelchemicals.comas-1.co.jp
Table 2: Synthesis of Unsaturated 1H-Imidazole-1-Carboxylate Esters
| Product | Starting Materials | Reagents/Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Propargyl 1H-imidazole-1-carboxylate | Propargyl alcohol, di(1H-imidazol-1-yl)methanone | Condensation reaction | Yields a product with ≥97% purity. | |
| Propargyl 1H-imidazole-1-carboxylate | Imidazole, Propargyl bromide | NaOH (aq), Toluene, Phase-transfer catalyst | N-alkylation followed by carboxylation. | |
| Allyl 1H-imidazole-1-carboxylate | Allylic alcohols, 1,1'-Carbonyldiimidazole (CDI) | THF/DCM, low temperatures | Yields high purity products after silica (B1680970) gel chromatography. smolecule.com | smolecule.com |
| 3-Butenyl 1H-imidazole-1-carboxylate | Imidazole, 3-Buten-2-ol | Referred to as the Heller-Sarpong Reagent. mendelchemicals.com | A useful reagent for transesterification. mendelchemicals.comas-1.co.jp | mendelchemicals.comas-1.co.jp |
Synthesis of this compound Amide Derivatives
Amide derivatives of this compound are another significant class of compounds with applications in medicinal chemistry. brieflands.com Their synthesis can be accomplished through several routes. A general method involves the reaction of an amine with an appropriate acid derivative, such as an acid chloride or anhydride (B1165640). smolecule.com
One specific strategy involves a heteroannulation reaction where α-aminoketones react thermally with isocyanates in anhydrous toluene to furnish 2-oxo-2,3-dihydro-1H-imidazole-1-carboxamides in moderate to good yields. researchgate.net Another approach describes the synthesis of novel imidazole carboxamides through the oxidative esterification of 1H-imidazole-4-carbaldehyde, followed by aminolysis with various substituted anilines. asianpubs.org Furthermore, N-acyl-1H-imidazole-1-carbothioamides have been synthesized by treating acyl isothiocyanates with an equimolar amount of imidazole. researchgate.net
Table 3: Synthesis of 1H-Imidazole-1-Carboxamides
| Product Type | Starting Materials | Reagents/Conditions | Key Findings | Reference |
|---|---|---|---|---|
| N-pentyl-1H-imidazole-1-carboxamide | Imidazole precursor, Pentyl halide, Amine | Alkylation, then reaction with amine/acid derivative | A multi-step process involving imidazole ring formation, alkylation, and carboxamide formation. smolecule.com | smolecule.com |
| 2-Oxo-2,3-dihydro-1H-imidazole-1-carboxamides | α-Aminoketones, Isocyanates | Anhydrous toluene, 100 °C | A thermal heteroannulation reaction providing moderate to good yields. researchgate.net | researchgate.net |
| N-Aryl-1H-imidazole-4-carboxamides | 1H-imidazole-4-carbaldehyde, Phenol, Substituted anilines | IPr, TEMPO, Toluene | A two-step process involving oxidative esterification and subsequent aminolysis. asianpubs.org | asianpubs.org |
| N-Acyl-1H-imidazole-1-carbothioamides | Acyl chlorides, Potassium thiocyanate, Imidazole | Acetone, then reaction with imidazole | Formation of an acyl isothiocyanate intermediate followed by reaction with imidazole. researchgate.net | researchgate.net |
Advanced Strategies for Substituted 1H-Imidazole Carboxylic Acids
The synthesis of substituted 1H-imidazole carboxylic acids allows for the fine-tuning of the molecule's properties for specific applications. Strategies have been developed to introduce a variety of alkyl and aryl groups at different positions on the imidazole ring.
Alkyl and Aryl Substitution Patterns (e.g., N-Ethyl, N-Benzyl, and Positional Isomers)
The introduction of substituents onto the imidazole core can be achieved either by using pre-substituted starting materials or by post-modification of the imidazole ring.
N-Alkylation: A common strategy for producing N-substituted imidazoles is the alkylation of an imidazole precursor. For example, 1-ethyl-1H-imidazole-5-carboxylic acid can be synthesized by the ethylation of an 1H-imidazole-5-carboxylic acid derivative using an ethyl halide under basic conditions (e.g., NaH or K₂CO₃ in DMF).
N-Benzylation: N-benzyl groups are also frequently incorporated. The synthesis of N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide has been achieved through a clean, solvent-free method using microwave irradiation to react N-benzyl-2-hydroxyacetamide and 2-nitroimidazole (B3424786). google.com Other N-benzyl substituted imidazole carboxamides have also been synthesized for biological evaluation. brieflands.com
Aryl Substitution: The synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids has been accomplished through a multi-step pathway. mdpi.com This process starts with the formation of an imidoyl chloride, which then undergoes a cycloaddition reaction with ethyl isocyanoacetate. The resulting ester intermediate is subsequently hydrolyzed to the target carboxylic acid. mdpi.com One-pot, multi-component reactions are also powerful tools. For instance, 2,4,5-triaryl-1H-imidazoles can be synthesized by reacting an aromatic aldehyde, benzil (B1666583), and ammonium (B1175870) acetate in ethanol, catalyzed by glutamic acid. ufms.br
Table 4: Synthesis of Substituted 1H-Imidazole Carboxylic Acids and Derivatives
| Substitution Pattern | Synthetic Strategy | Example Reaction | Reference |
|---|---|---|---|
| N-Ethyl | Alkylation | Ethylation of 1H-imidazole-5-carboxylic acid derivative with ethyl halide and base (NaH). | |
| N-Benzyl | Microwave-assisted condensation | Reaction of N-benzyl-2-hydroxyacetamide and 2-nitroimidazole under microwave irradiation. google.com | google.com |
| 1,5-Diaryl | Cycloaddition and Hydrolysis | Cycloaddition of an imidoyl chloride and ethyl isocyanoacetate, followed by hydrolysis. mdpi.com | mdpi.com |
| 2,4,5-Triaryl | One-pot, multi-component reaction | Reaction of an aldehyde, benzil, and ammonium acetate catalyzed by glutamic acid. ufms.br | ufms.br |
Diaryl-1H-Imidazole-4-Carboxylic Acids and Carbohydrazides
A notable approach for the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides involves a multi-step sequence starting from acyl chlorides and aniline (B41778) derivatives. mdpi.com This method provides a novel pathway to these compounds through the construction of key 1,5-diaryl-1H-imidazole-4-carboxylate ester intermediates. mdpi.comresearchgate.net
The synthesis commences with the reaction of an acyl chloride with an aniline to form an amide, which is then converted into an imidoyl chloride. The pivotal step is the cycloaddition reaction between the imidoyl chloride and ethyl isocyanoacetate, yielding the ethyl 1,5-diaryl-1H-imidazole-4-carboxylate intermediates. mdpi.comresearchgate.net Subsequent hydrolysis of these esters affords the target 1,5-diaryl-1H-imidazole-4-carboxylic acids in good yields. Alternatively, reaction with hydrazine (B178648) monohydrate leads to the formation of 1,5-diaryl-1H-imidazole-4-carbohydrazides. mdpi.comresearchgate.net
A study detailed the synthesis of a series of novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and their carbohydrazide (B1668358) derivatives. mdpi.com The ester intermediates were successfully synthesized, and their subsequent conversion to the final products was achieved with yields for the carboxylic acids ranging from 68% to 83%, and for the carbohydrazides from 58% to 76%. mdpi.comresearchgate.net
Table 1: Isolated Yields of Ethyl 1,5-diaryl-1H-imidazole-4-carboxylates, Carboxylic Acids, and Carbohydrazides mdpi.comresearchgate.net
| Compound | R¹ | R² | Ester Yield (%) | Carboxylic Acid Yield (%) | Carbohydrazide Yield (%) |
|---|---|---|---|---|---|
| 17a/10a/11a | H | H | 75 | 80 | 70 |
| 17b/10b/11b | 4-F | H | 72 | 78 | 68 |
| 17c/10c | 4-Cl | H | 78 | 75 | - |
| 17d/10d/11d | 4-Br | H | 80 | 82 | 72 |
| 17e/10e/11e | 4-CH₃ | H | 70 | 73 | 65 |
| 17f/10f | 4-OCH₃ | H | 68 | 70 | - |
| 17g/10g/11g | H | 4-F | 73 | 76 | 69 |
| 17h/10h/11h | H | 4-Cl | 79 | 81 | 71 |
| 17i/10i/11i | H | 4-Br | 81 | 83 | 73 |
| 17j/10j/11j | H | 4-CH₃ | 69 | 72 | 64 |
| 17k/10k/11k | H | 4-OCH₃ | 67 | 69 | 62 |
| 17l/10l/11l | 4-CF₃ | H | 76 | 79 | 70 |
Data sourced from Rashamuse et al. (2021). mdpi.com
Synthesis of Poly-substituted Imidazole Carboxylic Acids
The synthesis of poly-substituted imidazole carboxylic acids often utilizes multi-component reactions, which offer an efficient and atom-economical approach to complex molecules in a single step. scirp.orgsemanticscholar.org One such method involves the one-pot, three-component synthesis of 3-[(4,5-diphenyl-2-substituted aryl/heteryl)-1H-imidazol-1-yl]-1H-1,2,4-triazole-5-carboxylic acids. vlifesciences.com This reaction employs a ceric ammonium nitrate (B79036) (CAN) catalyst and involves the condensation of benzil, various aldehydes, and 3-amino-1,2,4-triazole-5-carboxylic acid. vlifesciences.com
Another versatile approach is the synthesis of tri- and tetrasubstituted imidazoles through the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, ammonium acetate, and in the case of tetrasubstituted imidazoles, a primary amine. scirp.orgsemanticscholar.org Various catalysts have been employed for these reactions, including nano copper ferrite (B1171679) under ultrasonic irradiation, which promotes the reaction efficiently. scirp.org The plausible mechanism for the formation of tetrasubstituted imidazoles involves the initial formation of a diamino intermediate from the aldehyde and ammonium acetate, which then reacts with the activated 1,2-diketone, followed by cyclization and dehydration to yield the final product. scirp.org
Modern Synthetic Approaches
Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for the synthesis of imidazole carboxylic acids and their derivatives.
Chemoselective Acylation Reactions utilizing Carbonylimidazole-Derived Reagents
Carbonylimidazole-derived reagents have emerged as powerful tools for chemoselective acylation reactions. sigmaaldrich.cnescholarship.org These reagents, such as N-carbonylimidazoles, allow for the selective acylation of one functional group in the presence of others. nih.govresearchgate.net For instance, the catalytic chemodivergent acylation of amino alcohols can be achieved using N-carbonylimidazoles. nih.gov The outcome of the reaction, whether esterification or amidation, can be controlled by the choice of catalyst. Pyridinium (B92312) ions promote aniline acylation, while 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalyzes alcohol acylation with high chemoselectivity. nih.govresearchgate.net
This methodology is highly practical as it uses readily available and inexpensive reagents and can be performed on a large scale. nih.gov A significant advantage is the ability to use carboxylic acids directly by forming the acylimidazole electrophile in situ. nih.gov The Heller group has extensively researched mild and chemoselective acylation reactions using various carbonylazole derivatives, which are accelerated by mildly acidic pyridinium salts. sigmaaldrich.cn
Table 2: Catalyst-Controlled Chemoselective Acylation of Amino Alcohols nih.gov
| Substrate | Catalyst | Major Product | Selectivity |
|---|---|---|---|
| 4-Aminophenol | Pyridinium Chloride | N-acylated | High |
| 4-Aminophenol | DBU | O-acylated | High |
| 4-Aminobenzyl alcohol | Pyridinium Chloride | N-acylated | High |
Data based on findings by Nelson et al. (2021). nih.gov
One-Pot Multicomponent Cyclocondensation Reactions
One-pot multicomponent reactions (MCRs) are a cornerstone of modern synthetic strategy for building complex heterocyclic scaffolds like polysubstituted imidazoles. scirp.orgsemanticscholar.orgresearchgate.net These reactions are highly efficient as they combine several steps into a single operation, reducing waste and saving time. The Debus-Radiszewski synthesis, a classic example of an MCR for imidazoles, involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (often from ammonium acetate). researchgate.net
Modern variations of this reaction utilize a wide array of catalysts and conditions to improve yields and expand the substrate scope. For instance, nano copper ferrite has been used as a recyclable heterogeneous catalyst for the three- and four-component synthesis of poly-substituted imidazoles under ultrasonic irradiation. scirp.org Other catalysts, such as InCl₃·3H₂O and p-toluene sulfonic acid (PTSA), have also been reported to be effective for the synthesis of 2,4,5-tri- and 1,2,4,5-tetrasubstituted imidazoles. semanticscholar.org An expedient and metal-free approach has also been developed using pivalic acid to promote the formation of the benzil intermediate from an internal alkyne, followed by cyclocondensation. acs.org
Microwave-Assisted Organic Synthesis for Imidazole Formation
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating organic reactions, including the formation of imidazole rings. nih.govderpharmachemica.commdpi.comjetir.org Microwave irradiation often leads to a dramatic reduction in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net
A one-pot, multicomponent procedure for synthesizing diversely functionalized imidazole-4-carboxylates utilizes microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. nih.gov In this method, 1,2-diaza-1,3-dienes are treated with primary amines and aldehydes, and the mixture is subjected to microwave irradiation, leading to good yields of the desired imidazole-4-carboxylates. nih.gov The use of microwave heating has also been applied to the Debus-Radiszewski synthesis, often under solvent-free conditions, which further enhances its green credentials. jetir.orgrasayanjournal.co.in For example, the synthesis of 2,4,5-triphenyl-1H-imidazole derivatives has been efficiently carried out using microwave irradiation with glacial acetic acid as a catalyst. jetir.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazole Derivatives
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Synthesis of 2,4,5-triphenyl imidazoles | Hours, lower yield | 1-3 minutes, high yield | jetir.org |
| Synthesis of imidazole-4-carboxylates | Long reaction times | 20 minutes, good yields | nih.gov |
Implementation of Green Chemistry Principles in Imidazole Carboxylic Acid Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of imidazole derivatives to minimize environmental impact. researchgate.netmdpi.comresearchgate.net This includes the use of environmentally benign solvents (like water or ethanol), reusable catalysts, and energy-efficient reaction conditions. researchgate.netresearchgate.net
Ultrasonic irradiation is another green technique that has been successfully applied to the synthesis of substituted imidazoles. mdpi.com For example, the one-pot, four-component synthesis of tetrasubstituted imidazoles has been achieved using nano-silica dendritic polymer-supported H₃PW₁₂O₄₀ nanoparticles as a reusable catalyst under ultrasound irradiation, resulting in excellent yields. mdpi.com The use of natural and biodegradable catalysts, such as lemon juice, has also been reported for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives, offering a low-cost and eco-friendly alternative. researchgate.net
Solvent-free reaction conditions, often coupled with microwave irradiation, represent a significant step towards greener synthesis. mdpi.comrasayanjournal.co.inresearchgate.net The synthesis of primary amides from carboxylic acids and urea, using imidazole as a promoter under microwave irradiation and solvent-free conditions, exemplifies this approach. researchgate.net These green methodologies not only reduce the environmental footprint of chemical synthesis but also often provide economic benefits through reduced reaction times and simplified purification procedures. researchgate.net
Application of Organometallic Reagents for Imidazole Functionalization (e.g., N-Butyllithium)
The functionalization of the imidazole ring is a cornerstone of synthetic chemistry, enabling the creation of a vast array of molecules with significant applications. A powerful strategy for introducing substituents onto the imidazole core involves the use of organometallic reagents, most notably n-butyllithium (n-BuLi). This method relies on the deprotonation of an imidazole C-H bond to form a highly reactive organolithium intermediate, which can then be treated with various electrophiles to install a desired functional group.
The direct lithiation of imidazole itself is complicated by the acidic N-H proton. Therefore, the process typically requires the imidazole nitrogen to be protected with a suitable group. This N-protection serves two primary purposes: it prevents the abstraction of the acidic N-H proton and directs the lithiation to a specific carbon atom, most commonly the C-2 position. The resulting 2-lithioimidazole species is a potent nucleophile and a versatile synthetic intermediate. arkat-usa.orgcore.ac.uk
The reaction is generally performed under anhydrous conditions in an aprotic solvent, such as tetrahydrofuran (THF), at very low temperatures (typically -78 °C) to ensure the stability of the organolithium intermediate. up.ac.za Once the 2-lithioimidazole is formed, it can be quenched with an electrophile. For the synthesis of imidazole-2-carboxylic acids, the key electrophile is carbon dioxide (CO2). The lithiated intermediate readily attacks the electrophilic carbon of CO2, forming a lithium carboxylate salt. Subsequent acidification of the reaction mixture protonates the salt, yielding the desired imidazole-2-carboxylic acid derivative.
Several protecting groups have been successfully employed for this transformation. The trityl (triphenylmethyl) group, for instance, is effective in directing the C-2 lithiation of imidazole with n-BuLi. up.ac.za Other protecting groups like the dimethylsulfamoyl group have also been utilized, allowing for lithiation and subsequent reaction with electrophiles such as dimethylformamide (DMF) to produce aldehydes. researchgate.net While direct lithiation of N-unsubstituted imidazoles is challenging, N-alkyl imidazoles, such as 1-methylimidazole, can be readily lithiated at the C-2 position. arkat-usa.org
The general methodology is illustrated by the reaction of an N-protected imidazole with n-butyllithium, followed by quenching with an electrophile. A variety of electrophiles can be used, leading to a diverse range of C-2 substituted imidazoles.
Table 1: Examples of C-2 Functionalization of N-Protected Imidazoles via Lithiation
| N-Protecting Group | Lithiation Reagent | Temperature | Electrophile | C-2 Functionalized Product | Reference(s) |
| Trityl | n-BuLi | -78 °C | Methyl iodide (MeI) | 2-Methyl-1-tritylimidazole | up.ac.za |
| Dimethylsulfamoyl | n-BuLi | -78 °C | Dimethylformamide (DMF) | 1-(Dimethylsulfamoyl)-2-imidazolecarboxaldehyde | researchgate.net |
| Diethoxymethyl | n-BuLi | -78 °C | 3-Nitro-benzaldehyde | (1-Diethoxymethyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanol | tsijournals.com |
| Methyl | n-BuLi | -78 to -60 °C | Carbon Dioxide (CO₂) | 1-Methyl-1H-benzo[d]imidazole-2-carboxylic acid* | |
| None (using excess base) | n-BuLi | -78 °C | Various | Di-lithiated species at C-2 and C-5 | core.ac.uk |
Note: This example uses 1-methylbenzimidazole, a related heterocyclic compound, but demonstrates the key carboxylation step.
Copper-Catalyzed Cross-Coupling Strategies in Pyrrole-Imidazole Polyamide Synthesis
Pyrrole-imidazole (Py-Im) polyamides are a class of programmable, sequence-specific DNA-binding small molecules that have garnered significant interest in chemical biology and medicinal chemistry. researchgate.netnih.gov These synthetic oligomers are designed to bind to the minor groove of DNA, offering a mechanism to modulate gene expression without causing DNA denaturation. researchgate.netresearchgate.net The synthesis of these complex molecules relies on the efficient and modular assembly of their constituent aromatic amino acid subunits, namely N-methylpyrrole (Py) and N-methylimidazole (Im).
A key synthetic advancement in the construction of Py-Im polyamides is the development of copper-catalyzed cross-coupling reactions. nih.govresearchgate.net Specifically, a copper-catalyzed Ullmann-type cross-coupling strategy has proven effective for the synthesis of the dimer fragments that serve as the building blocks for larger polyamide oligomers. researchgate.net This methodology provides a robust and versatile route to connect pyrrole (B145914) and imidazole units, which is essential for creating polyamides capable of recognizing specific DNA sequences.
The strategy facilitates the formation of all four possible dimer patterns (Py-Py, Py-Im, Im-Py, and Im-Im) from readily prepared monomer units. nih.govresearchgate.net The monomeric building blocks are typically N-protected carboxylic acids, such as 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid (Boc-Py-OH) and 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-imidazole-2-carboxylic acid (Boc-Im-OH). doi.org The coupling reaction itself, in the context of an Ullmann condensation, would typically involve the reaction of an aryl halide (e.g., an iodo-pyrrole) with an amine (e.g., an amino-imidazole), or vice versa, in the presence of a copper catalyst. This approach allows for the creation of a library of dimer fragments that can then be linked together using standard solid-phase peptide synthesis techniques to construct the final hairpin or cyclic polyamide structures. researchgate.netacs.org
The development of these copper-catalyzed methods has been crucial for improving the accessibility of complex Py-Im polyamides, enabling further research into their DNA-binding properties and their potential as therapeutic agents. nih.govresearchgate.netnih.gov
Table 2: Conceptual Representation of Copper-Catalyzed Dimer Synthesis for Polyamides
| Reactant 1 (Aryl Halide) | Reactant 2 (Amine/Amide) | Catalyst System | Resulting Dimer Fragment | Reference(s) |
| N-Methyl-iodo-pyrrole derivative | N-Methyl-amino-imidazole derivative | Copper (Cu) | Pyrrole-Imidazole (Py-Im) | nih.govresearchgate.net |
| N-Methyl-iodo-imidazole derivative | N-Methyl-amino-pyrrole derivative | Copper (Cu) | Imidazole-Pyrrole (Im-Py) | nih.govresearchgate.net |
| N-Methyl-iodo-pyrrole derivative | N-Methyl-amino-pyrrole derivative | Copper (Cu) | Pyrrole-Pyrrole (Py-Py) | nih.govresearchgate.net |
| N-Methyl-iodo-imidazole derivative | N-Methyl-amino-imidazole derivative | Copper (Cu) | Imidazole-Imidazole (Im-Im) | nih.govresearchgate.net |
Note: This table represents the general principle of the Ullmann-type cross-coupling for synthesizing the core backbone of the polyamide dimers.
Chemical Reactivity and Mechanistic Studies of 1h Imidazole 1 Carboxylic Acid Systems
Electrophilic and Nucleophilic Reactivity of the Imidazole (B134444) Ring System
The imidazole ring is amphoteric, capable of acting as both an acid and a base. nih.govnih.gov The nitrogen at position 3, with its available lone pair of electrons, is basic and nucleophilic, while the N-H proton at position 1 is acidic. nih.gov This dual character allows the imidazole system to participate in a wide array of chemical reactions.
The imidazole ring is generally susceptible to electrophilic substitution, with attacks typically occurring at the C4 and C5 positions. globalresearchonline.net Nucleophilic substitution reactions are less common unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.net In biological systems and as a catalyst, the imidazole group often functions through nucleophilic or acid-base catalysis. nih.gov In its neutral form, it can act as a nucleophile, attacking an electrophilic center to form an acylated or phosphorylated intermediate. nih.gov
When the nitrogen at position 1 is substituted with a carbonyl group, as in 1H-imidazole-1-carboxylic acid derivatives, the electronic properties of the ring are altered. For instance, in 1H-imidazole-1-carbonyl chloride, the electron-withdrawing nature of the imidazole ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Derivatives like tert-butyl 1H-imidazole-1-carboxylate (N-Boc-imidazole) are widely used as protecting groups for the imidazole nitrogen itself, modulating its reactivity during multi-step syntheses. The Boc group is stable under basic conditions but can be readily removed with acid, allowing for selective deprotection and further functionalization.
The nucleophilicity of imidazoles has been studied and compared to other amines, indicating they are generally poorer aza-Michael donors than aliphatic amines. d-nb.infosemanticscholar.org
Reaction Mechanisms of Esterification and Amidation Mediated by Imidazole Carbamates and Ureas
Imidazole carbamates and ureas have emerged as highly effective and chemoselective reagents for the esterification and amidation of carboxylic acids, providing a safer alternative to hazardous reagents like diazomethane. organic-chemistry.orgnih.gov These reactions typically proceed in high yields for a wide variety of carboxylic acids. organic-chemistry.orgresearchgate.net
The generally accepted mechanism for these transformations involves the formation of a key N-acylimidazole intermediate. organic-chemistry.orgescholarship.org In the case of esterification mediated by an imidazole carbamate (B1207046) (e.g., Methyl 1H-imidazole-1-carboxylate, MImC), the carboxylic acid attacks the carbamate, leading to the formation of the N-acylimidazole and release of the corresponding alcohol and carbon dioxide. The resulting N-acylimidazole is a highly reactive acylating agent that is then attacked by an alcohol nucleophile to furnish the desired ester and regenerate the imidazole.
A similar mechanism is proposed for amidation reactions using imidazole ureas or reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). thieme-connect.deucl.ac.uk With CDI, the carboxylic acid first attacks the reagent to form a mixed anhydride (B1165640) intermediate. thieme-connect.de This activated species then extrudes carbon dioxide to generate the N-acylimidazole. thieme-connect.de Subsequent reaction with an amine yields the final amide product. thieme-connect.deucl.ac.uk The use of additives like pyridinium (B92312) salts can greatly enhance the reactivity of these carbonylimidazole derivatives, acting as both Brønsted acid and nucleophilic catalysts. escholarship.org
Table 1: Mechanistic Steps in CDI-Mediated Amide Synthesis
| Step | Reactants | Intermediate | Product(s) | Reference |
|---|---|---|---|---|
| 1. Activation | Carboxylic Acid + CDI | Mixed Anhydride | - | thieme-connect.de |
| 2. Acylimidazole Formation | Mixed Anhydride | N-Acylimidazole | CO₂ | thieme-connect.de |
| 3. Nucleophilic Attack | N-Acylimidazole + Amine | - | Amide + Imidazole | thieme-connect.deucl.ac.uk |
Investigations into Intramolecular and Intermolecular Reactions of the Carboxylic Acid Moiety
The carboxylic acid group in imidazole-containing systems can participate in a range of intramolecular and intermolecular reactions. Intramolecular cyclization is a common pathway in the synthesis of complex heterocyclic structures. For example, base-mediated intramolecular amidation can lead to the formation of fused ring systems. beilstein-journals.org Similarly, intramolecular cyclizations of specifically substituted imidazoles can be achieved under various catalytic conditions to yield polycyclic products. rsc.org
Intermolecular reactions are also prevalent. The carboxylic acid functionality enables hydrogen bonding and salt formation, which can influence crystal packing and interactions with biological targets. vulcanchem.com The carboxylate group can be activated, for example using CDI, to form esters and amides in intermolecular reactions as previously discussed. thieme-connect.deucl.ac.uk Furthermore, condensation reactions are possible; for instance, the synthesis of 1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid can involve the condensation of 4-methoxybenzylamine (B45378) with glyoxal, followed by cyclization and oxidation to form the carboxylic acid. vulcanchem.com In some cases, strong intermolecular N-H---N hydrogen bonds can lead to the formation of stable dimers. researchgate.net
Analysis of Side Reactions in Complex Reaction Media (e.g., Aza-Michael Addition)
In complex reaction mixtures, the intended reaction pathway can be compromised by various side reactions. One significant side reaction involving the imidazole ring is the aza-Michael addition. d-nb.infosemanticscholar.org This reaction involves the conjugate addition of the nucleophilic imidazole nitrogen to an electron-deficient alkene (a Michael acceptor). d-nb.infoacs.org While this can be a synthetically useful transformation for creating C-N bonds, it can also be an undesired side reaction. beilstein-journals.orgorganic-chemistry.org The reaction can often be performed under mild, catalyst-free conditions, proceeding to completion simply by heating the azole with the Michael acceptor. d-nb.infosemanticscholar.org
Another common side reaction, particularly in coupling reactions mediated by carbodiimides, is the formation of an unreactive N-acylurea byproduct. rsc.org This occurs when the O-acylisourea intermediate undergoes an intramolecular rearrangement instead of reacting with the desired nucleophile (alcohol or amine). rsc.org This side reaction consumes the carboxylic acid and reduces the yield of the desired ester or amide. rsc.org In the context of esterification using imidazole carbamates, highly acidic phenols can interfere with the desired reaction. enamine.net Hydrolysis of activated intermediates is another potential side reaction, especially in the presence of water. researchgate.net
Stereochemical Control and Racemization Considerations in Synthetic Transformations
Maintaining stereochemical integrity is a critical challenge in organic synthesis. When using imidazole-based reagents for esterification, racemization can be a significant issue for substrates with epimerizable stereocenters at the α-position to the carboxylic acid. organic-chemistry.orgenamine.net This is a key consideration when planning the synthesis of chiral molecules using this methodology.
However, stereochemical control can be achieved in other contexts. For example, in the synthesis of certain tetrahydroisoquinolonic carboxamides, the choice of an imidazole-based base (N-methylimidazole) was shown to efficiently control the diastereoselectivity of the product, leading to the trans-diastereomer, whereas other bases gave the cis product. researchgate.net This was rationalized by the formation of a ketene (B1206846) intermediate whose subsequent addition reaction stereochemistry was dictated by the base used. researchgate.net There are also reports of facile, multi-step syntheses of optically active imidazole derivatives starting from N-Cbz amino acids where no racemization was observed throughout the reaction sequence. researchgate.net The synthesis of specific chiral imidazole derivatives, such as (R)-(+)-1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid, relies on asymmetric synthesis strategies to establish the required stereochemistry, which is critical for its biological function.
Functional Group Compatibility and Chemoselectivity in Reagent Design
A major advantage of using reagents derived from this compound, such as imidazole carbamates and ureas, is their high degree of functional group compatibility and chemoselectivity. organic-chemistry.orglookchem.com These reagents are known to mediate the esterification and amidation of carboxylic acids with minimal impact on other potentially reactive functional groups. organic-chemistry.orgenamine.net This allows for their application in the late-stage functionalization of complex molecules, where selective reaction at a specific site is paramount. enamine.net
Studies have demonstrated that a wide variety of functional groups are tolerated in these transformations, including heterocycles, amino acids, and substrates with other nucleophilic groups like amines and hydroxyls. organic-chemistry.orgresearchgate.net For instance, N-acyl imidazoles can achieve selective acylation at the nitrogen atom of non-nucleophilic azacycles even in the presence of more potent nucleophiles. researchgate.net This high chemoselectivity is a hallmark of imidazole-based reagent design. Similarly, various synthetic protocols for building the imidazole ring itself have been developed to be tolerant of a range of functionalities, including esters, sulphones, and aryl halides. rsc.org Copper-catalyzed aza-Michael additions involving imidazoles also show good tolerance for both electron-donating and electron-withdrawing substituents. organic-chemistry.org
Table 2: Functional Group Tolerance in Imidazole-Mediated Reactions
| Reaction Type | Reagent/Catalyst | Tolerated Functional Groups | Reference |
|---|---|---|---|
| Esterification | Methyl imidazole carbamate (MImC) | Benzoic acids, amino acids, heterocycles | organic-chemistry.org |
| Amidation | Imidazole ureas (e.g., WImC) | Weinreb amides, sterically hindered substrates | organic-chemistry.org |
| N-Acylation | N-acyl imidazoles | Indoles, oxazolidinones (in presence of amines/hydroxyls) | researchgate.net |
| Imidazole Synthesis | Copper catalyst | Esters, sulphones, aryl halides | rsc.org |
| Aza-Michael Addition | Copper/KOtBu | Electron-donating and -withdrawing groups on olefins | organic-chemistry.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification and Vibrational Assignments
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule.
In the FT-IR spectrum of compounds related to 1H-imidazole-1-carboxylic acid, such as its esters, several characteristic absorption bands are expected. The C=O stretching vibration of the carboxyl group is typically prominent and appears in the region of 1650-1750 cm⁻¹. The broad O-H stretch of the carboxylic acid is anticipated between 2500-3300 cm⁻¹. The imidazole (B134444) ring itself gives rise to a number of characteristic vibrations, including C-N stretching in the 1200-1400 cm⁻¹ region and N-H stretching vibrations, which can be observed in the 3100-3500 cm⁻¹ range, often showing broadening due to hydrogen bonding. For instance, in 1H-imidazole-4,5-dicarboxylic acid functionalized silver nanoparticles, characteristic peaks of the imidazole group include C=N stretching at 1400 cm⁻¹ and N-H stretching at 3445 cm⁻¹. acs.org
FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For derivatives like tert-butyl 1H-imidazole-1-carboxylate, FT-Raman spectra have been recorded, and for related compounds like 1-(4-methoxyphenyl)-1H-imidazole, detailed vibrational analysis has been performed using both experimental and theoretical methods. nih.govresearchgate.net The symmetric vibrations of the imidazole ring are often more prominent in the Raman spectrum.
Table 4.1.1: Predicted Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Method | Notes |
| ~3400 | N-H Stretch (imidazole) | FT-IR, FT-Raman | May be broadened due to hydrogen bonding. |
| ~3100-2500 | O-H Stretch (carboxylic acid) | FT-IR | Broad band characteristic of carboxylic acids. |
| ~1720 | C=O Stretch (carbonyl) | FT-IR, FT-Raman | Position can vary with substitution and hydrogen bonding. |
| ~1620 | C=N Stretch (imidazole ring) | FT-IR, FT-Raman | |
| ~1400 | C-N Stretch (imidazole ring) | FT-IR | |
| ~1300 | C-O Stretch (carboxylic acid) | FT-IR | |
| Below 1500 | Fingerprint Region | FT-IR, FT-Raman | Contains numerous bands unique to the molecule's structure. |
Note: The data in this table is predicted based on the analysis of its ester derivatives and related imidazole compounds, as direct experimental data for this compound is limited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise chemical environment of atomic nuclei, providing detailed information about the carbon skeleton and proton arrangements.
¹H NMR for Proton Chemical Environment and Coupling Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the imidazole ring and the carboxylic acid proton. Based on data from its ethyl and tert-butyl esters, the imidazole protons typically resonate in the region of δ 7.0-8.5 ppm. nih.gov The proton at the C2 position is generally the most deshielded, appearing at the lowest field, while the protons at C4 and C5 appear at slightly higher fields. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above δ 10 ppm, and its position can be highly dependent on the solvent and concentration. mdpi.com
Table 4.2.1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| H2 (imidazole) | ~8.1-8.5 | Singlet | - | Most downfield imidazole proton. |
| H4 (imidazole) | ~7.4-7.6 | Singlet | - | |
| H5 (imidazole) | ~7.0-7.2 | Singlet | - | |
| COOH | >10 | Broad Singlet | - | Chemical shift is variable. |
Note: The data in this table is predicted based on the analysis of its ester derivatives and related imidazole compounds, as direct experimental data for this compound is limited.
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, signals are expected for the three carbons of the imidazole ring and the carbonyl carbon of the carboxylic acid. Data from its methyl and tert-butyl esters show the carbonyl carbon resonating in the range of δ 157-165 ppm. nih.gov The imidazole carbons have distinct chemical shifts, with C2 typically appearing at the most downfield position among the ring carbons.
Table 4.2.2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (carbonyl) | ~157-165 | |
| C2 (imidazole) | ~137-140 | |
| C4 (imidazole) | ~129-132 | |
| C5 (imidazole) | ~117-120 |
Note: The data in this table is predicted based on the analysis of its ester derivatives and related imidazole compounds, as direct experimental data for this compound is limited.
Multidimensional NMR Techniques for Complex Structure Determination
While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives of this compound.
COSY experiments would reveal the coupling relationships between protons, helping to confirm the connectivity within the imidazole ring.
HSQC would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals of the imidazole ring.
HMBC would show correlations between protons and carbons that are two or three bonds away, providing crucial information for confirming the attachment of the carboxylic acid group to the N1 position of the imidazole ring and for assigning quaternary carbons.
Mass Spectrometry (e.g., MS-ESI) for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound.
The ESI mass spectrum is expected to show a prominent peak for the molecular ion ([M+H]⁺) or the deprotonated molecule ([M-H]⁻). A key fragmentation pathway would likely involve the loss of the carboxylic acid group as CO₂ (a loss of 44 mass units). Further fragmentation of the imidazole ring would produce characteristic ions. For instance, in related imidazole derivatives, fragmentation often involves the cleavage of the substituent from the imidazole ring. uib.no
Table 4.3.1: Predicted ESI-MS Fragmentation for this compound
| m/z Value | Ion | Fragmentation Pathway |
| 113 | [M+H]⁺ | Protonated molecular ion |
| 111 | [M-H]⁻ | Deprotonated molecular ion |
| 69 | [M+H-CO₂]⁺ | Loss of carbon dioxide from the protonated molecule |
Note: The data in this table is predicted based on the known fragmentation patterns of carboxylic acids and imidazole compounds.
X-ray Crystallography for Precise Solid-State Molecular Geometry and Crystal Packing Analysis
For example, the crystal structure of tert-butyl 4-formyl-1H-imidazole-1-carboxylate reveals a triclinic crystal system with C-H···O interactions stabilizing the crystal lattice. In another related structure, 1H-imidazol-3-ium-4-carboxylate exists as a zwitterion with strong N-H···O hydrogen bonds and π–π stacking interactions between the imidazole rings. ambeed.com
Based on these related structures, it can be inferred that this compound would likely exhibit a planar imidazole ring. The carboxylic acid group may be twisted relative to the plane of the imidazole ring. In the solid state, strong intermolecular hydrogen bonding between the carboxylic acid groups (forming dimers) and between the carboxylic acid and the imidazole ring of neighboring molecules is expected to be a dominant feature of the crystal packing.
Table 4.4.1: Predicted Crystallographic Parameters and Interactions for this compound
| Parameter | Predicted Value/Feature | Notes |
| Crystal System | Likely monoclinic or orthorhombic | Common for small organic molecules. |
| Key Bond Lengths | C=O: ~1.20-1.25 Å, C-O: ~1.30-1.35 Å | Typical for a carboxylic acid. |
| Key Bond Angles | N-C-N (imidazole): ~110-115° | |
| Intermolecular Interactions | Strong O-H···N and O-H···O hydrogen bonds, π–π stacking | These interactions will govern the crystal packing. |
Note: The data in this table is predicted based on the analysis of crystal structures of closely related imidazole carboxylic acids and their derivatives.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a cornerstone analytical technique for the characterization of newly synthesized chemical compounds. It provides a quantitative determination of the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a sample. This data is crucial for verifying that the empirical formula of the synthesized compound matches its theoretical stoichiometric composition. The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases, such as carbon dioxide, water vapor, and nitrogen gas, are then separated and measured by a detector, allowing for the calculation of the elemental composition of the original sample.
Detailed research findings
The verification of the elemental composition of this compound is essential to confirm its molecular formula as C₄H₄N₂O₂. The theoretical elemental composition is calculated based on the atomic masses of its constituent atoms.
In practice, experimental results from elemental analysis are compared against these theoretical values. A close correlation between the found and calculated percentages, typically within a margin of ±0.4%, is widely accepted in the scientific community as a confirmation of the compound's purity and identity. For many synthesized organic compounds, including various imidazole derivatives, this level of accuracy implies a purity of greater than 95%. rsc.org While specific experimental data for this compound is not detailed in readily available literature, the standard procedure would involve such a comparison. Any significant deviation from the theoretical values would suggest the presence of impurities, residual solvents, or that the incorrect compound was synthesized.
Below is the theoretical elemental composition for this compound.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage Composition (%) |
| Carbon | C | 12.011 | 4 | 48.044 | 42.86 |
| Hydrogen | H | 1.008 | 4 | 4.032 | 3.60 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 25.00 |
| Oxygen | O | 15.999 | 2 | 31.998 | 28.55 |
| Total | 112.088 | 100.00 |
Computational and Theoretical Chemistry Studies of 1h Imidazole 1 Carboxylic Acid and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to the theoretical investigation of molecules, offering a detailed view of their electronic and geometric structures.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Characterization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1H-imidazole-1-carboxylic acid and its derivatives, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. These calculations provide crucial parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net
For instance, in studies of related imidazole (B134444) derivatives, DFT calculations have been used to verify molecular structures, revealing insights into their stability and reactivity. researchgate.net The optimized geometry is the starting point for most other computational analyses, including vibrational and electronic property predictions.
Evaluation and Selection of Appropriate Basis Sets (e.g., B3LYP/6-311++G(d,p))
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP functional, a hybrid functional, is widely used due to its balance of accuracy and computational cost. mdpi.com The basis set, such as 6-311++G(d,p), describes the atomic orbitals used in the calculation.
B3LYP: Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional.
6-311++G(d,p): This notation indicates a triple-zeta valence basis set with diffuse functions on heavy atoms and hydrogen (++), and polarization functions on heavy atoms (d) and hydrogen atoms (p). mdpi.com
The selection of a basis set like 6-311++G(d,p) is crucial for accurately describing systems with potential for hydrogen bonding and non-covalent interactions, which are relevant for carboxylic acids and imidazoles. researchgate.netmdpi.com The combination of B3LYP with a robust basis set has been shown to provide geometric parameters that are in good agreement with experimental data from X-ray crystallography for similar compounds. researchgate.net
Time-Dependent DFT (TD-DFT) for Prediction of Electronic Absorption Spectra (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited state properties of molecules. It is particularly useful for predicting the electronic absorption spectra (UV-Vis) by calculating the energies of vertical transitions from the ground state to various excited states. mdpi.comworldscientific.com
The calculated absorption wavelengths (λmax), oscillator strengths (f), and major electronic transitions can be compared with experimental UV-Vis spectra to understand the electronic structure and transitions within the molecule. For example, TD-DFT calculations at the B3LYP/6-311+G(d,p) level have been successfully used to analyze the UV-Vis spectra of imidazole derivatives. researchgate.net
Vibrational Analysis and Potential Energy Distribution (PED) Using Computational Tools (e.g., VEDA)
Computational vibrational analysis helps in the assignment of experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule. However, the calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, a scaling factor is often applied. researchgate.net
To provide a detailed assignment of each vibrational mode, a Potential Energy Distribution (PED) analysis is performed using software like VEDA (Vibrational Energy Distribution Analysis). mdpi.comresearchgate.netconicet.gov.ar PED expresses the contribution of individual internal coordinates (like stretching, bending, and torsion) to each normal vibrational mode. This allows for a precise understanding of the nature of the vibrations observed in the experimental spectra. For instance, the characteristic C=O stretching vibration in the carboxylic acid group can be identified and its coupling with other modes can be analyzed. mdpi.com
Theoretical Prediction and Experimental Validation of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors. researchgate.net
The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). Comparisons between theoretically predicted and experimentally observed 1H and 13C NMR chemical shifts for related imidazole derivatives have shown good correlation, which helps in the unambiguous assignment of signals in complex spectra. mdpi.commdpi.com Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR chemical shifts. mdpi.com
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Charge Transfer Properties
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. tandfonline.comacs.org
HOMO: Represents the ability of a molecule to donate an electron. Its energy is related to the ionization potential.
LUMO: Represents the ability of a molecule to accept an electron. Its energy is related to the electron affinity.
The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of the molecule's chemical stability and reactivity. tandfonline.com A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. The spatial distribution of the HOMO and LUMO provides insights into the reactive sites of the molecule. For this compound, the HOMO is expected to be localized on the electron-rich imidazole ring, while the LUMO might be distributed over the carboxylic acid group, indicating the sites for nucleophilic and electrophilic attack, respectively. This analysis also helps in understanding intramolecular charge transfer (ICT) processes, which are crucial for the electronic and optical properties of the molecule. researchgate.netjchemrev.com
Comprehensive Intermolecular Interaction Studies
The study of intermolecular interactions is crucial for understanding the crystal packing, stability, and physicochemical properties of molecular solids. For this compound and its derivatives, computational methods provide deep insights into the nature and strength of these interactions.
Hirshfeld Surface Analysis and Associated 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close contacts with neighboring molecules. For imidazole derivatives, this analysis has revealed the dominant role of specific interactions in crystal packing. sciensage.infoeurjchem.com
The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. These plots show the distribution of contact types and their relative contributions to the crystal packing. For example, in one study of an imidazole derivative, H···H interactions accounted for 34.3% of the total intermolecular contacts. physchemres.org Other significant interactions observed in imidazole derivatives include C-H···S, N-H···N, and C-H···N hydrogen bonds, as well as C-H···π interactions. sciensage.info The analysis can also reveal the percentage of other contacts like H···O/O···H and C···H/H···C. scite.ai
Table 1: Percentage Contribution of Intermolecular Contacts in Imidazole Derivatives from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) in Derivative 1 physchemres.org | Contribution (%) in Derivative 2 scite.ai | Contribution (%) in Derivative 3 scite.ai |
| H···H | 34.3 | 28.2 | 24.9 |
| H···O / O···H | - | 57.8 | 59.6 |
| C···H / H···C | - | Minor Contribution | Minor Contribution |
| C···C | - | Minor Contribution | Minor Contribution |
Note: Data is compiled from studies on different imidazole derivatives and may not represent this compound directly.
Non-Bonding Orbital (NBO) Analysis for Hydrogen Bonding and π–π Stacking Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and orbital interactions within a molecule and between molecules. It provides a detailed picture of the electronic delocalization and the strength of non-covalent interactions like hydrogen bonds and π–π stacking.
In the context of imidazole-containing compounds, NBO analysis helps to quantify the stabilization energy (E(2)) associated with charge transfer from a donor NBO to an acceptor NBO. d-nb.info A larger E(2) value indicates a stronger interaction. d-nb.info For example, intramolecular charge transfer interactions, such as those from a lone pair (LP) of an oxygen or nitrogen atom to an antibonding (BD*) orbital of a nearby bond, contribute to the stabilization of the molecular system. d-nb.info
For intermolecular interactions, NBO analysis can elucidate the nature of hydrogen bonds by quantifying the charge transfer from the lone pair of the hydrogen bond acceptor to the antibonding orbital of the donor's X-H bond. It can also be used to understand π–π stacking interactions, which are common in aromatic systems like the imidazole ring. researchgate.net The analysis can reveal the specific orbitals involved and the energetic stabilization gained from these interactions.
Atom in Molecule (AIM) Theory for Bonding Characterization
The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonding. purkh.com By locating critical points in the electron density, AIM can identify and characterize covalent bonds, hydrogen bonds, and other non-covalent interactions. researchgate.net
For imidazole derivatives, AIM analysis has been used to partition total charges and electronic energies into atomic contributions, which helps in understanding the relative stability of different tautomers. purkh.com The topological properties of the electron density at bond critical points (BCPs) provide quantitative measures of the interaction strength. For hydrogen bonds, the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key indicators. A positive value of ∇²ρ is characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals forces.
Reactivity and Stability Descriptors (e.g., Fukui Functions, Electron Localization Function)
Computational chemistry provides a suite of descriptors to predict the reactivity and stability of molecules. For this compound and its derivatives, these descriptors offer insights into their chemical behavior.
Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These functions are derived from the change in electron density as an electron is added or removed. By mapping the Fukui functions, one can predict where a molecule is most likely to react. For instance, in a study of an imidazo[1,2-a]pyridine-8-carboxylic acid, Fukui functions were employed to find the responsive locations for chemical reactions. researchgate.net
The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analyses of the electron density that provide information about electron localization and delocalization. researchgate.net These methods are useful for visualizing chemical bonds and lone pairs, and for understanding the electronic structure and stability of molecules. researchgate.net For example, these analyses have been applied to imidazo[1,2-a]pyridine-8-carboxylic acid to understand the energy density of electrons in both gas and solvent phases. researchgate.net
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods are widely used to predict the NLO properties of new molecules. For imidazole derivatives, these calculations have shown that they can possess significant NLO responses. uou.ac.inresearchgate.net
The key parameters for NLO properties are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). uou.ac.in A high value of these parameters, particularly β, is indicative of a strong NLO response. uou.ac.inresearchgate.net Computational studies on imidazole derivatives, such as imidazole-2-carboxaldehyde, have demonstrated that these molecules can exhibit high values of μ, α, and β, suggesting their potential as NLO materials. uou.ac.in The Z-scan technique is an experimental method used to measure third-order optical nonlinearities, and it has been applied to imidazole-2-thiones. optica.org Theoretical calculations often complement these experimental findings. pku.edu.cn
Table 2: Calculated NLO Properties of an Imidazole Derivative
| Property | Calculated Value |
| Dipole Moment (μ) | 6.65 Debye uou.ac.in |
| Polarizability (α) | High value reported uou.ac.in |
| First-Order Hyperpolarizability (β) | High value reported uou.ac.in |
Note: Data is for imidazole-2-carboxaldehyde and serves as an example for imidazole derivatives.
Calculation of Thermodynamic and Opto-Electronic Parameters
Computational methods are also employed to calculate the thermodynamic and opto-electronic properties of this compound and its derivatives. These parameters are essential for understanding the stability, electronic behavior, and potential applications of these compounds.
Thermodynamic properties such as enthalpy of formation, entropy, and heat capacity can be calculated using quantum chemical methods. nist.gov These calculations provide insights into the stability of different conformations and tautomers of the molecule.
Opto-electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties of a molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation. physchemres.org A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic transitions. These parameters are often calculated using Density Functional Theory (DFT). physchemres.org The impact of different functional groups, such as a carboxylic acid, on the optoelectronic properties can be systematically studied. dntb.gov.ua For instance, the carboxylic acid group in imidazole derivatives plays a role as an acceptor and an anchor group on surfaces like TiO2 in dye-sensitized solar cells. uokerbala.edu.iq
Table 3: Calculated Opto-Electronic Parameters for an Imidazole Derivative
| Parameter | Value |
| HOMO Energy | Varies with derivative |
| LUMO Energy | Varies with derivative |
| HOMO-LUMO Energy Gap | Varies with derivative physchemres.org |
Note: Specific values are highly dependent on the exact molecular structure and the level of theory used in the calculation.
Applications in Advanced Organic Synthesis and Materials Science Research
Reagent Development for Highly Chemoselective Acylations, Esterifications, and Amidations
Derivatives of 1H-imidazole-1-carboxylic acid have emerged as powerful reagents for achieving high chemoselectivity in fundamental organic transformations such as acylations, esterifications, and amidations. These reagents offer mild and efficient alternatives to traditional methods, enabling the selective modification of one functional group in the presence of others.
Methyl 1H-imidazole-1-carboxylate , developed by Heller and Sarpong, is a notable reagent for the chemoselective amidation and esterification of carboxylic acids. lookchem.com Its utility is particularly valuable in the pharmaceutical industry, where the synthesis of specific compounds with minimal side reactions is critical for developing new drugs. lookchem.com This reagent, also known as Methyl imidazole (B134444) carbamate (B1207046) (MImC), provides a safer and more efficient alternative to hazardous reagents like diazomethane. enamine-genez.comenamine.net MImC functions effectively in polar solvents and at elevated temperatures, leading to high yields and selectivity with minimal impact on other functional groups, making it a key tool for complex molecule synthesis and late-stage functionalization. enamine-genez.comenamine.net
Allyl 1H-imidazole-1-carboxylate serves as a valuable acylating agent, capable of introducing the carboxyallyl group to various nucleophiles. smolecule.com It can selectively acylate primary alcohols over secondary alcohols under specific conditions, highlighting its chemoselectivity. smolecule.com This makes it a useful tool for researchers working with complex molecules that possess multiple functional groups. smolecule.com The reactivity of allyl 1H-imidazole-1-carboxylate can be further enhanced by using Lewis acids, which facilitate the acylation process. smolecule.com
| Reagent | Application | Key Features |
| Methyl 1H-imidazole-1-carboxylate (MImC) | Chemoselective esterification and amidation of carboxylic acids. lookchem.comenamine-genez.comenamine.net | Safer alternative to diazomethane, high yields and selectivity, minimal impact on other functional groups. enamine-genez.comenamine.net |
| Allyl 1H-imidazole-1-carboxylate | Selective acylation of alcohols. smolecule.com | Can selectively acylate primary alcohols over secondary alcohols. smolecule.com |
| Imidazole Carbamates and Ureas | Chemoselective esterification and amidation of carboxylic acids. escholarship.org | Optimization, substrate scope, and mechanism have been extensively studied. escholarship.org |
Strategic Building Blocks for the Construction of Complex Organic Architectures
The inherent structural features of this compound and its derivatives make them ideal building blocks for the synthesis of complex organic molecules. The imidazole ring itself is a common motif in many biologically active compounds and natural products.
Derivatives such as This compound, 4-(3-hydroxypropyl)-, 1,1-dimethylethyl ester are utilized as reagents in organic synthesis for the preparation of various biologically active molecules. lookchem.com Their unique structure and functional groups make them valuable building blocks in the synthesis of complex organic compounds. lookchem.com Similarly, 1-Methyl-1H-imidazole-2-carboxylic acid is a versatile compound that functions effectively as a building block in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its carboxylic acid group enhances its reactivity, making it an ideal candidate for coupling reactions essential for developing complex organic molecules. chemimpex.com
The use of these imidazole derivatives allows for the introduction of the imidazole moiety into a larger molecular framework, which can be crucial for the target molecule's biological activity. The ability to functionalize the imidazole ring at various positions further enhances its utility as a versatile scaffold.
Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems
This compound and its derivatives are not only building blocks themselves but also key precursors in the synthesis of a wide variety of other nitrogen-containing heterocyclic systems. The imidazole ring can be transformed or used to direct the formation of new rings.
Recent advances have demonstrated the utility of these compounds in the regiocontrolled synthesis of substituted imidazoles, which are key components in pharmaceuticals, agrochemicals, and functional materials. rsc.org For instance, the reaction of imidamides with carboxylic acids in the presence of a copper catalyst can form substituted imidazoles. rsc.org Furthermore, derivatives of this compound are used in the synthesis of other heterocyclic systems. For example, pyrazole (B372694) derivatives with anti-HBV activity have been synthesized using a multi-step process that involves the condensation of a substituted hydrazine (B178648) with a diketone precursor. mdpi.com
The development of novel methods for the synthesis of imidazoles and other nitrogen-containing heterocycles is of strategic importance due to their wide range of applications. rsc.org The versatility of this compound derivatives as starting materials in these syntheses underscores their importance in synthetic organic chemistry.
Catalytic Roles of Imidazole Carboxylic Acid Derivatives in Organic Reactions
Beyond their role as stoichiometric reagents, derivatives of this compound also exhibit catalytic activity in various organic reactions. The imidazole moiety can act as a nucleophilic catalyst or a ligand for transition metal catalysts.
Propargyl 1H-imidazole-1-carboxylate , for example, can act as a catalyst in organic reactions, helping to improve reaction rates and yields. netascientific.comchemimpex.com Ionic liquids derived from 1H-imidazole are also widely used as catalysts and solvents in organic chemistry. researchgate.net These imidazolium-based ionic liquids can be designed with specific functionalities to enhance their catalytic activity for particular reactions, such as the synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles. researchgate.net
The catalytic applications of these derivatives are a growing area of research, with the potential to develop more efficient and environmentally friendly synthetic methods. The tunability of the imidazole scaffold allows for the design of catalysts with specific properties for a desired transformation.
Development of Novel Materials (e.g., Polymers, Coatings) with Tailored Properties
The unique properties of the imidazole ring, such as its aromaticity, thermal stability, and ability to coordinate with metal ions, make this compound and its derivatives attractive building blocks for materials science. These compounds are used to create novel polymers, coatings, and other materials with tailored properties.
Propargyl 1H-imidazole-1-carboxylate is used in the development of advanced materials, including functionalized polymers and nanomaterials with enhanced durability and resistance to environmental factors. netascientific.comchemimpex.com Similarly, allyl 1H-imidazole-1-carboxylate is explored for its potential in creating advanced materials like coatings and polymers. chemimpex.com The incorporation of imidazole-containing monomers into polymer chains can impart desirable characteristics to the resulting material. For example, imidazole-based polyamides and polyimides have been synthesized and show good solubility in organic solvents and high thermal stability. chemimpex.com
The ability to modify the structure of the imidazole-containing monomer allows for fine-tuning of the properties of the final material, opening up possibilities for applications in various fields, from electronics to biomedicine.
Strategies for Late-Stage Functionalization in Complex Molecule Synthesis
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the modification of a complex molecule at a late stage of its synthesis. This approach allows for the rapid generation of analogues with improved properties. Imidazole carbamates, derived from this compound, are valuable reagents for LSF.
Methyl imidazole carbamate (MImC) is particularly useful for the late-stage functionalization of complex molecules due to its ability to chemoselectively esterify carboxylic acids with minimal impact on other functional groups. enamine-genez.comenamine.net This allows for the modification of a lead compound without the need for a complete re-synthesis. The development of visible-light photocatalysis has further expanded the possibilities for LSF, enabling smooth and clean functionalization of drugs under mild conditions. unina.it
The use of imidazole-based reagents in LSF provides a powerful tool for medicinal chemists to optimize the structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.
Bioconjugation Chemistry Utilizing Imidazole Carboxylic Acid Scaffolds
Bioconjugation, the process of linking biomolecules to other molecules, is a crucial technique in various fields, including drug delivery, diagnostics, and proteomics. Imidazole-containing scaffolds have proven to be valuable in developing new bioconjugation strategies.
The imidazole group has an affinity for the inorganic shells of quantum dots (QDs), which has been used to attach DNA to these nanoparticles. royalsocietypublishing.org However, this interaction is pH-dependent. royalsocietypublishing.org More robust covalent conjugation strategies often involve the use of carbodiimide (B86325) chemistry to link carboxylic acid-functionalized molecules to amines on biomolecules. google.com
Recent research has focused on developing reversible polymer-protein conjugates using self-immolative linkers that incorporate imidazole carbamates. nih.gov These linkers allow for the traceless release of the intact protein under specific conditions, which is highly desirable for therapeutic applications. nih.gov This strategy has the potential to be broadly applied to a wide range of polymers and proteins, expanding the toolbox for creating advanced bioconjugates. nih.gov
Preparation of Specialized Ligands (e.g., Cyclic Mismatch Binding Ligands) for Biomolecular Recognition
In the realm of advanced organic synthesis, the development of molecules capable of recognizing specific biological structures is a paramount objective. A significant application of this compound and its derivatives lies in the construction of highly specialized ligands for biomolecular recognition. Among the most notable of these are Cyclic Mismatch Binding Ligands (CMBLs), which are synthetic molecules designed to identify and bind to irregularities within the structure of nucleic acids, such as mismatched base pairs in DNA.
The core principle behind CMBLs involves creating a macrocyclic structure that presents hydrogen-bonding surfaces complementary to specific DNA sequences, particularly those containing errors like G-G, G-A, or T/GG mismatches. Current time information in Bangalore, IN.oup.com These ligands are typically composed of heterocyclic recognition units, such as 2-amino-1,8-naphthyridine, which can form specific hydrogen bonds with nucleobases like guanine. oup.comnih.gov These recognition units are connected by linkers, the nature of which is critical for pre-organizing the molecule for effective binding and conferring properties like water solubility. oup.comnih.gov
The synthesis of these complex macrocycles often relies on the formation of stable carbamate or amide linkages within the linker components. nih.govresearchgate.net This is where derivatives of this compound, known as N-acyl imidazoles or imidazole carbamates, serve as exceptionally useful reagents. kyoto-u.ac.jpenamine.net N-acyl imidazoles are moderately reactive acylating agents that allow for the chemoselective formation of ester and amide bonds under mild conditions. researchgate.netkyoto-u.ac.jp A common strategy involves using N,N'-Carbonyldiimidazole (CDI), a derivative of this compound, to activate an alcohol, forming an alkoxycarbonyl imidazole intermediate. This activated intermediate can then efficiently react with an amine to form a stable carbamate bond, releasing the imidazole. researchgate.net This methodology is pivotal in building the acyclic precursors to CMBLs.
A prominent example is the synthesis of CMBL4, a cyclic bis-naphthyridine carbamate dimer designed to recognize and bind to a 5′-T-3′/5′-GG-3′ (T/GG) site in DNA. oup.comnih.gov Research has shown that CMBLs like CMBL4 are synthesized from acyclic precursors, such as the Naphthyridine Carbamate Dimer (NCD). oup.comnih.gov The carbamate moieties within these precursors are constructed using the precise and selective chemistry afforded by imidazole-based reagents. The final macrocyclization to yield the CMBL is often achieved through methods like ring-closing metathesis or other intramolecular coupling reactions. researchgate.net
Detailed research findings have demonstrated the efficacy of these synthetically crafted ligands. The binding of CMBLs to their target nucleic acid sequences can induce significant conformational changes in the biomolecule. For instance, the interaction of CMBL4 with a DNA duplex containing a T/GG mismatch was found to cause the thymine (B56734) base to flip out from the DNA helix stack. oup.comnih.gov This specific recognition and induced structural change highlight the potential of CMBLs as probes for studying DNA structures related to genetic disorders, such as those involving (TGG)n repeat expansions. Current time information in Bangalore, IN.nih.gov Similarly, other CMBLs have been designed and synthesized to interact with disease-associated CGG trinucleotide repeats in RNA. nih.gov The affinity and selectivity of these ligands can be fine-tuned by modifying the structure and length of the linkers connecting the naphthyridine units. researchgate.net
The table below summarizes key research findings for representative CMBLs, underscoring their specific targets and binding characteristics.
| Ligand | Biomolecular Target | Binding Stoichiometry (Ligand:Target) | Dissociation Constant (Kd) | Key Research Finding |
| CMBL4 | DNA Mismatch: 5′-T-3′/5′-GG-3′ | 1:1 oup.comnih.gov | Not specified in abstracts | Induces flipping of the thymine base out of the DNA stack. oup.comoup.com |
| Z-NCTS | DNA Repeat: 5′-CGG-3′/5′-CGG-3′ | 1:1 nih.gov | ~100 nM nih.gov | Rigid (Z)-stilbene linker pre-organizes the ligand for high-affinity binding. nih.gov |
| CMBL3a | RNA Repeat: (CAG)n | Binds to A-A pairs nih.gov | Not specified in abstracts | Binds simultaneously to two adenosine (B11128) residues on opposite RNA strands. nih.gov |
The preparation of these sophisticated ligands for biomolecular recognition showcases a critical application of the reactivity of this compound derivatives. Their role as activating agents for carbamate bond formation is a foundational element in the modular synthesis of complex, functional macrocycles like CMBLs, enabling advanced research into the structure and function of nucleic acids.
Medicinal Chemistry and Chemical Biology Research of Imidazole Carboxylic Acids
The Role of Imidazole (B134444) Carboxylic Acid as a Core Pharmacophore in Drug Design
The imidazole carboxylic acid motif is a key pharmacophore—the essential molecular feature responsible for a drug's biological activity. The imidazole ring itself is a bioisostere for the carboxamide group, allowing it to replace metabolically unstable amide bonds in drug candidates, thereby improving their metabolic stability. ajrconline.org Its electron-rich nature and unique structure enable it to bind with a wide array of enzymes and receptors within biological systems. researchgate.net
This scaffold is present in numerous biologically active compounds, including agents with antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. jopir.inwikipedia.org The combination of the imidazole ring and the carboxylic acid group allows for multiple points of interaction with biological targets. cymitquimica.com The carboxylic acid provides a key hydrogen bonding and ionic interaction site, while the imidazole ring can participate in further hydrogen bonding, hydrophobic, and metal coordination interactions. This versatility makes 1H-imidazole-1-carboxylic acid and its derivatives valuable starting points in the rational design of new drugs. smolecule.com
Structure-Activity Relationship (SAR) Investigations of Imidazole Carboxylic Acid Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For imidazole carboxylic acid derivatives, these investigations have revealed key structural features that govern their biological activity.
For instance, in the development of inhibitors for Verona Integron-encoded Metallo-β-lactamases (VIMs), SAR studies of 1H-imidazole-2-carboxylic acid (ICA) derivatives showed that appropriate substituents at the N-1 position of the imidazole ring are critical for potent inhibition. nih.gov These substituents are thought to engage with flexible loops in the enzyme's active site. nih.gov Further studies on other imidazole carboxylic acids have demonstrated that modifying substituents on the imidazole ring and its appended groups significantly impacts biological effects. In a series of benzimidazole-5-carboxylic acid amides, aromatic amine substitutions with electron-withdrawing groups were found to be primarily active against microbial targets. tandfonline.com
Quantitative structure-activity relationship (QSAR) models have also been employed to understand the structural requirements for activity. A combined 2D and 3D-QSAR study on imidazole-5-carboxylic acid derivatives provided insights into their angiotensin II AT1 receptor antagonist activity, aiding in the design of novel antihypertensive molecules. nih.gov
| Compound Class/Derivative | Target/Activity | Key SAR Findings | References |
| 1H-imidazole-2-carboxylic acid | VIM-type Metallo-β-lactamase Inhibition | Appropriate substituents at the N-1 position are crucial for potent inhibition. | nih.gov |
| Benzimidazole-5-carboxylic acid amides | Antimicrobial Activity | Aromatic amine substitutions with electron-withdrawing groups enhance activity. | tandfonline.com |
| Imidazole-5-carboxylic acid analogs | Angiotensin II AT1 Receptor Antagonism | QSAR models identified structural requirements for antihypertensive activity. | nih.gov |
Elucidation of Molecular Mechanisms of Biological Activity
Understanding how imidazole carboxylic acid derivatives exert their effects at a molecular level is key to their development as therapeutic agents. Research has focused on their interactions with specific enzymes and receptors, their ability to modulate biochemical pathways, and their coordination with metal ions.
The imidazole carboxylic acid scaffold has proven to be a potent metal-binding pharmacophore for inhibiting metalloenzymes. researchgate.netnih.gov
Metallo-β-Lactamases (MBLs): The rise of antibiotic resistance has spurred the search for MBL inhibitors. 1H-imidazole-2-carboxylic acid was identified as a core structure for targeting multiple B1 subclass MBLs, which use zinc ions for their catalytic activity. researchgate.netnih.gov Structure-guided optimization of these derivatives has led to potent inhibitors of VIM-type MBLs. nih.gov For example, Metallo-β-lactamase-IN-6 is a potent inhibitor of VIM-1, VIM-2, and VIM-5, and it displays synergistic antibacterial activity with the carbapenem (B1253116) antibiotic meropenem (B701) against resistant Pseudomonas aeruginosa. medchemexpress.com
HIV-1 Integrase and LEDGF/p75: Targeting the interaction between HIV-1 integrase (IN) and the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75) is a promising strategy for developing new antiretroviral drugs. mdpi.com Novel 1,5-diaryl-1H-imidazole-4-carboxylic acids have been designed as inhibitors of this protein-protein interaction. research-nexus.netnih.govresearchgate.net Molecular docking studies suggest these compounds bind to the LEDGF/p75-binding pocket on the integrase enzyme. research-nexus.netresearchgate.net Specifically, the carboxylic acid moiety is predicted to form critical hydrogen bonds with the backbone of amino acid residues Glu170 and His171, while the imidazole nitrogen forms a hydrogen bond with the side chain of Thr174. researchgate.net
| Inhibitor Class | Target Enzyme/Protein | Mechanism of Action | Key Compounds | References |
| 1H-imidazole-2-carboxylic acid derivatives | Metallo-β-Lactamases (VIM-type) | Inhibition via chelation of active site zinc ions. | Metallo-β-lactamase-IN-6 | nih.govmedchemexpress.com |
| 1,5-diaryl-1H-imidazole-4-carboxylic acids | HIV-1 Integrase – LEDGF/p75 | Allosteric inhibition by disrupting the protein-protein interaction. | 1,5-diaryl-1H-imidazole-4-carboxylic acids | research-nexus.netnih.govresearchgate.netresearchgate.net |
Imidazole carboxylic acid derivatives can influence cellular function by modulating key biochemical pathways.
One notable example is the inhibition of xanthine (B1682287) oxidase by 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid. Xanthine oxidase is a critical enzyme in the purine (B94841) metabolism pathway that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. By inhibiting this enzyme, these compounds can reduce the production of reactive oxygen species (ROS) and have potential therapeutic applications in conditions like gout, which is characterized by high levels of uric acid.
Other imidazole derivatives have been shown to interfere with various pathways essential for pathogen survival, such as DNA replication and cell wall synthesis, contributing to their antimicrobial effects. The imidazole glycerol (B35011) phosphate (B84403) synthase bienzyme, which is an important branch point for the histidine and nucleotide biosynthetic pathways in microbes, represents another potential therapeutic target. pnas.org
The ability of the imidazole ring to coordinate with metal ions is fundamental to many biological processes and is a key aspect of the mechanism of action for many imidazole-based drugs. mdpi.comresearchgate.net The imidazole group, present in the amino acid histidine, is one of the most important metal-binding sites in proteins, particularly in metalloenzymes where metal ions act as cofactors. arabjchem.org
Imidazole carboxylic acids can act as efficient chelators for biologically relevant metal ions like zinc and iron. arabjchem.orgresearchgate.net For example, 5-methyl-2-phenoxymethyl-3-H-imidazole-4-carboxylic acid (PIMA) was specifically designed as a metallo-β-lactamase inhibitor due to its ability to chelate the zinc ions in the enzyme's active site. arabjchem.org The chelation involves both the deprotonated carboxylic oxygen and an imidazole nitrogen, forming a stable complex. arabjchem.org The formation of these coordination complexes can enhance the inherent biological activities of the imidazole derivatives by altering the electronic and structural characteristics of both the ligand and the metal ion. researchgate.net This property is also exploited in materials science and catalysis. medchemexpress.com
Rational Design and Synthesis of Biologically Active Molecules
The rational design and efficient synthesis of imidazole carboxylic acid derivatives are central to their exploration as drug candidates. rsc.orgpsu.eduresearchgate.net The scaffold's versatility allows for the creation of large libraries of compounds for screening. tandfonline.com
A common synthetic strategy involves using esters of this compound as versatile building blocks and intermediates. cymitquimica.com For instance, ethyl isocyanoacetate is a key reagent used in cycloaddition reactions with imidoyl chlorides to construct the 1,5-diaryl-1H-imidazole-4-carboxylate ester core, which can then be hydrolyzed to the final carboxylic acid. mdpi.com These synthetic routes are valued for their efficiency and ability to generate structural diversity. ajrconline.org
The development of novel synthetic methodologies continues to advance the field. One-pot reactions, such as those mediated by t-BuOK, have been developed for the annulation of isocyanoacetates with various partners to efficiently produce 1,5-disubstituted imidazole-4-carboxylate esters. mdpi.com These synthetic advancements are crucial for producing the novel chemical entities needed to probe biological systems and develop next-generation therapeutics.
Research into Enzyme Mechanisms and Protein-Ligand Interactions
The imidazole carboxylic acid scaffold is a subject of significant interest in understanding enzyme mechanisms and protein-ligand interactions. The structural features of these molecules, particularly the imidazole ring and the carboxylic acid group, allow them to participate in various binding interactions within the active sites of enzymes.
Molecular docking studies have provided insights into these interactions. For instance, the carboxylic acid moiety of 1,5-diaryl-1H-imidazole-4-carboxylic acid derivatives has been shown to form hydrogen bonds with critical amino acid residues such as histidine (His) 171, glutamic acid (Glu) 170, and threonine (Thr) 174 in the HIV-1 integrase enzyme. mdpi.com Simultaneously, the imidazole motif is predicted to engage in hydrogen bonding with the glutamic acid 170 residue. mdpi.com This dual interaction highlights the importance of both functional groups in the binding affinity and specificity of these compounds.
Furthermore, derivatives of this compound are utilized in biochemical research to study enzyme mechanisms and protein interactions, which can provide valuable information for the development of novel therapeutics. chemimpex.comchemimpex.com The ability of the imidazole ring to coordinate with metal ions is also a key aspect of its role in biological systems and is exploited in techniques like immobilised metal affinity chromatography (IMAC) for the purification of His-tagged proteins. wikipedia.org In this context, imidazole is used to elute tagged proteins from nickel-coordinated beads, demonstrating its competitive binding to metal ions. wikipedia.org
Research into Antimicrobial and Antifungal Activity and Mechanisms
The imidazole nucleus is a well-established pharmacophore in the development of antimicrobial and antifungal agents. researchgate.netnih.govjchemrev.com Derivatives of this compound are actively being explored for their potential efficacy against various bacterial and fungal strains. cymitquimica.com
The proposed antimicrobial mechanism of some imidazole derivatives involves the disruption of microbial membranes and interference with DNA synthesis. vulcanchem.com The structural components of these molecules, such as a methoxy (B1213986) group, may enhance penetration through bacterial cell walls, while the carboxylic acid group contributes to binding at the target site. vulcanchem.com
Several studies have demonstrated the in vitro activity of imidazole carboxylic acid derivatives. For example, certain derivatives have shown efficacy against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL and against Escherichia coli with an MIC of 125 µg/mL. vulcanchem.com Other research has highlighted imidazole derivatives with zones of inhibition against S. aureus and E. coli ranging from 23.09 mm to 42.85 mm at concentrations of 50 µg/mL and 150 µg/mL, respectively.
In the realm of antifungal research, imidazole derivatives are known to be potent inhibitors of fungal lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. wikipedia.orgresearchgate.net The N3 of the imidazole ring binds to the heme iron atom of the cytochrome P450 enzyme, leading to the inhibition of fungal growth. wikipedia.org For instance, certain 2-(1H-imidazol-1-yl)-1-phenylethanol esters have shown significant activity against Candida albicans, with MIC values as low as 0.125 μg/mL. researchgate.net
| Compound Type | Organism | Activity |
| Imidazole derivative | Staphylococcus aureus | MIC: 31.25 µg/mL vulcanchem.com |
| Imidazole derivative | Escherichia coli | MIC: 125 µg/mL vulcanchem.com |
| Imidazole derivative | Staphylococcus aureus | Zone of inhibition: 23.09 mm - 42.85 mm (50-150 µg/mL) |
| Imidazole derivative | Escherichia coli | Zone of inhibition: 23.09 mm - 42.85 mm (50-150 µg/mL) |
| 2-(1H-imidazol-1-yl)-1-phenylethanol ester | Candida albicans | MIC: 0.125 µg/mL researchgate.net |
Investigation of Antioxidant Properties
Several studies have investigated the antioxidant potential of imidazole carboxylic acid derivatives. nih.gov The mechanism of action is often attributed to their ability to scavenge free radicals, thereby protecting cells from oxidative stress and damage. bsmu.edu.ua
Research on {[1-aryl-4-chloro-1H-imidazole-5-yl)methyl]thio}alkane carboxylic acids has shown that these compounds exhibit high antioxidant action in vitro. bsmu.edu.uanuph.edu.ua The antioxidant activity was determined by measuring the inhibition of ascorbate-dependent endogenous lipid peroxidation in rat liver samples, using the concentration of malondialdehyde as an indicator of oxidative stress. bsmu.edu.uanuph.edu.ua These studies revealed that the nature and position of substituents on the aryl fragment of the imidazole ring influence the antioxidant activity. bsmu.edu.uanuph.edu.ua Specifically, the presence of electron-donating substituents tends to enhance activity compared to electron-accepting substituents. bsmu.edu.uanuph.edu.ua
In other studies, newly synthesized imidazole derivatives have demonstrated significant radical scavenging properties in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, with some compounds showing higher inhibition than others, suggesting their potential as potent antioxidants. researchgate.net
| Compound Class | Assay | Key Finding | Reference |
| {[1-Aryl-4-chloro-1H-imidazole-5-yl)methyl]thio}alkane carboxylic acids | Inhibition of lipid peroxidation | High antioxidant action in vitro. bsmu.edu.uanuph.edu.ua | bsmu.edu.uanuph.edu.ua |
| Imidazole derivatives | DPPH radical scavenging | Significant radical scavenging properties. researchgate.net | researchgate.net |
Studies on Anti-inflammatory Activity
The anti-inflammatory potential of imidazole carboxylic acid derivatives is an active area of research. wisdomlib.org Compounds containing the imidazole moiety have been linked to anti-inflammatory properties, making them candidates for the development of new anti-inflammatory drugs.
Some studies have shown that carboxylic acid derivatives of imidazo[1,2-a]pyridines can reduce inflammation in in vivo models. researchgate.net Furthermore, research on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety revealed that some compounds exhibited antiproliferative activity and could inhibit the secretion of pro-inflammatory cytokines like TNF-α. mdpi.com For example, one derivative strongly inhibited TNF-α secretion by approximately 66–81% at concentrations of 10, 50, and 100 µg/mL. mdpi.com
Metal complexes of imidazole carboxylic acids have also been evaluated for their anti-inflammatory effects. Mixed-ligand complexes of 1H-imidazole-2-carboxylic acid and histidine with metals like iron, cobalt, and nickel have shown enhanced anti-inflammatory activity compared to the individual ligands. researchgate.net Similarly, complexes of 1H-benzimidazole-2-carboxylic acid with these metals also demonstrated higher inhibitory activity against inflammation. bohrium.com
Research into Antiparasitic Activity
The imidazole core is a key structural feature in several antiparasitic drugs. cymitquimica.com Consequently, derivatives of this compound and related compounds are being investigated for their potential as novel antiparasitic agents. jchemrev.comcymitquimica.com
Nitroimidazole derivatives, in particular, are known for their significant antiparasitic activity against a range of infectious diseases. mdpi.com For example, 2-nitro-1-vinyl-1H-imidazole has shown potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with an IC50 value of 4.8 μM on amastigotes and low cytotoxicity. mdpi.com This highlights the potential of this structural subunit in the design of new antichagasic drugs. mdpi.com
Imidazole Carboxylic Acid Derivatives as Naturally Occurring Secondary Metabolites
Certain imidazole carboxylic acid derivatives are found in nature as secondary metabolites. Secondary metabolites are compounds that are not essential for the primary metabolic processes of an organism but may play roles in defense or signaling. hmdb.ca
An example is 1H-Imidazole-1-acetic acid, which is classified as a secondary metabolite. hmdb.ca Another related compound, imidazolepropionic acid, is a metabolite of histidine and is formed in the gut microbiota. hmdb.ca These naturally occurring compounds underscore the biological relevance of the imidazole carboxylic acid scaffold.
Coordination Chemistry in Biomedical and Biotechnological Research (e.g., Mixed-Ligand Complexes)
The coordination chemistry of imidazole carboxylic acids is a burgeoning field with significant implications for biomedical and biotechnological research. researchgate.net The imidazole ring and carboxylic acid group are excellent coordinating ligands for a variety of metal ions. wikipedia.orgmedchemexpress.com
Mixed-ligand complexes involving imidazole carboxylic acids have shown promise. For instance, complexes incorporating 1H-imidazole-2-carboxylic acid and histidine with iron, cobalt, and nickel have been synthesized and characterized. researchgate.net These complexes have demonstrated enhanced biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, compared to the individual ligands. researchgate.net Molecular docking studies of these complexes have revealed strong binding interactions with target proteins, suggesting their potential therapeutic applications. researchgate.net
Similarly, the synthesis and characterization of metal complexes with a mixed 4-imidazole-containing ligand and various multi-carboxylic acids have been reported. rsc.org These studies contribute to the development of new metal-organic frameworks with diverse structures and potential applications. The ability of imidazole and its derivatives to form complexes with metal ions is also fundamental to their use in creating advanced materials and in catalysis. chemimpex.comevitachem.comchemimpex.com
| Compound | Metal Ion(s) | Application/Finding | Reference |
| 1H-imidazole-2-carboxylic acid and Histidine | Fe(III), Co(II), Ni(II) | Enhanced antimicrobial, antioxidant, and anti-inflammatory activity in mixed-ligand complexes. researchgate.net | researchgate.net |
| 1H-benzimidazole-2-carboxylic acid | Fe(III), Co(II), Ni(II) | Enhanced antimicrobial, anti-inflammatory, and antioxidant activities in mixed-ligand complexes. bohrium.com | bohrium.com |
| 1,4-di(1H-imidazol-4-yl)benzene and multi-carboxylic acids | Ni(II), Co(II), Cd(II), Mn(II) | Formation of new metal-organic coordination polymers with diverse structures. rsc.org | rsc.org |
Future Research Directions and Emerging Trends
Exploration of Novel and Sustainable Synthetic Routes for Imidazole (B134444) Carboxylic Acids
The development of eco-friendly and efficient synthetic methods for imidazole carboxylic acids is a key area of ongoing research. Traditional methods often involve harsh reaction conditions, expensive starting materials, or generate significant waste. google.comwalshmedicalmedia.com Future efforts are increasingly focused on green chemistry principles to address these limitations.
One promising approach is the use of one-pot, multicomponent reactions under solvent-free conditions. asianpubs.org For instance, a green synthesis of imidazole derivatives has been reported using Fe3O4 nanoparticles as a reusable catalyst at moderate temperatures, offering high yields and easy setup. researchgate.net Another economical route for the preparation of imidazole-4,5-dicarboxylic acid utilizes inexpensive starting materials like imidazole and formaldehyde, followed by treatment with nitric acid. google.com
Researchers are also exploring novel catalyst systems to improve efficiency and sustainability. For example, a direct synthesis of amides from nonactivated carboxylic acids has been demonstrated using imidazole as a low-cost and readily available catalyst with urea as a stable nitrogen source. rsc.org The development of such methods avoids the need for coupling or activating agents, which are commonly required in traditional amide synthesis. themjalab.com
Table 1: Comparison of Synthetic Routes for Imidazole Carboxylic Acid Derivatives
| Method | Key Features | Advantages |
| Multicomponent reaction with Fe3O4 nanoparticles | One-pot, solvent-free conditions, reusable catalyst. | High yields, eco-friendly, simple procedure. researchgate.net |
| Reaction of imidazole with formaldehyde and nitric acid | Utilizes inexpensive and readily available starting materials. | Economical route for large-scale synthesis. google.com |
| Imidazole-catalyzed direct amidation | Uses imidazole as a catalyst and urea as a nitrogen source. | Avoids the need for coupling agents, sustainable. rsc.org |
Advanced Computational Modeling for Predictive Property Analysis and Rational Drug Design
Computational modeling has become an indispensable tool in the rational design and discovery of novel imidazole carboxylic acid-based drugs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are being employed to predict the biological activity and pharmacokinetic properties of these compounds, thereby accelerating the drug development process.
3D-QSAR studies have been successfully applied to investigate the structure-activity relationships of imidazole-1-carboxylates, revealing that the steric effect is a dominant factor influencing their activity. pku.edu.cn Molecular docking studies have been used to elucidate the binding interactions of imidazole derivatives with various biological targets. For example, docking studies of imidazole derivatives with 14α-demethylase have shown that azole-heme coordination and π-π interactions are crucial for binding. researchgate.net
Molecular dynamics simulations provide deeper insights into the stability and conformational changes of protein-ligand complexes over time. nih.govresearchgate.net These simulations have been used to study the interactions of imidazole derivatives with targets like cyclooxygenase-2 (COX-2) and histone deacetylase-2, helping to refine the design of more potent and selective inhibitors. nih.govajchem-a.com Furthermore, in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is increasingly being used to predict the drug-like properties of imidazole derivatives at an early stage of discovery, helping to identify candidates with favorable pharmacokinetic profiles. aip.org
Identification and Validation of New Biological Targets and Therapeutic Avenues
The unique structural features of the imidazole ring allow its derivatives to interact with a wide range of biological targets, leading to a broad spectrum of therapeutic applications. nih.gov Current research is focused on identifying and validating new biological targets for imidazole carboxylic acid derivatives, particularly in the areas of infectious diseases and oncology.
In the field of antibacterial research, derivatives of 1H-imidazole-2-carboxylic acid are being optimized as potent inhibitors of metallo-β-lactamases (MBLs), such as VIM-2. nih.gov These inhibitors have the potential to restore the efficacy of carbapenem (B1253116) antibiotics against resistant Gram-negative bacteria. nih.gov Imidazole-based compounds are also being investigated as antibacterial agents against both Gram-positive and Gram-negative bacteria, with their activity being tunable by modifying their lipophilicity. mdpi.comnih.gov
In oncology, imidazole derivatives are being explored as inhibitors of various targets, including protein kinases, tubulin, and enzymes involved in angiogenesis and retinoic acid metabolism. nih.govnih.gov For instance, some derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.gov Others have been designed to target the colchicine binding site in tubulin, leading to anticancer activity. The imidazole scaffold is also a key component in the development of inhibitors for histone deacetylases (HDACs), which are promising targets for cancer therapy.
Beyond these areas, imidazole derivatives are being investigated for their potential as antiviral agents against a range of viruses, including HIV, dengue virus, and coronaviruses. nih.gov For example, 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid has been identified as a selective inhibitor of the interaction between LEDGF/p75 and HIV-1 integrase. nih.gov
Table 2: Selected Biological Targets of Imidazole Carboxylic Acid Derivatives
| Biological Target | Therapeutic Area | Example Derivative/Compound Class |
| Metallo-β-lactamases (e.g., VIM-2) | Antibacterial | 1H-imidazole-2-carboxylic acid derivatives nih.gov |
| Protein Kinases | Anticancer | Imidazole-4,5-dicarboxamides nih.gov |
| VEGFR-2 / EGFR | Anticancer | 2-phenyl benzimidazole derivatives nih.gov |
| Tubulin | Anticancer | (2-(1H-indol-3-yl)-1H-imidazol-4-yl) (3,4,5-trimethoxyphenyl) methanone analogues |
| HIV-1 Integrase | Antiviral (HIV) | 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid nih.gov |
| Dengue Virus | Antiviral | Imidazole 4,5-dicarboxamide derivatives nih.gov |
Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies
Combinatorial chemistry coupled with high-throughput screening (HTS) has emerged as a powerful strategy for the rapid discovery of novel bioactive compounds. The imidazole carboxylic acid scaffold is well-suited for this approach due to its synthetic tractability, allowing for the generation of large and diverse chemical libraries.
Researchers have successfully applied parallel synthesis techniques to create libraries of imidazole-4,5-dicarboxamides. In one such effort, a library of 126 dissymmetrically disubstituted imidazole-4,5-dicarboxamides was prepared for screening as potential kinase inhibitors. nih.govnih.gov In another extensive project, a library of 317 oligomeric imidazole-4,5-dicarboxamides was synthesized and submitted for high-throughput screening as part of the NIH Roadmap to identify inhibitors of protein-protein interactions. georgiasouthern.eduacs.org
These libraries often incorporate a variety of building blocks, such as amino acid esters and alkanamines, to generate structural diversity. nih.gov The resulting compounds are then screened against a panel of biological targets to identify "hits," which can be further optimized into lead compounds for drug development. The integration of combinatorial synthesis and HTS significantly accelerates the discovery of new therapeutic agents based on the imidazole carboxylic acid framework.
Development of Responsive and Smart Materials Based on Imidazole Carboxylic Acid Frameworks
The ability of the imidazole ring and carboxylic acid groups to coordinate with metal ions has led to the development of novel porous materials known as Zeolitic Imidazolate Frameworks (ZIFs). rsc.orgwikipedia.org These materials are a subclass of metal-organic frameworks (MOFs) that exhibit exceptional thermal and chemical stability. rsc.orgnih.gov A particularly exciting area of research is the development of stimuli-responsive or "smart" ZIFs that can change their properties in response to external triggers such as temperature, pressure, or pH. nih.gov
The incorporation of functional groups like carboxylic acids into the imidazole linkers can impart pH-responsive properties to the ZIFs. This is because the protonation state of the carboxylic acid can change with pH, leading to alterations in the framework's structure and properties. This pH-responsiveness makes these materials promising candidates for applications in controlled drug delivery, where a drug can be encapsulated within the ZIF and released in the acidic environment of a tumor or inflamed tissue.
Furthermore, 1H-imidazole-4,5-dicarboxylic acid has been used to functionalize silver nanoparticles, creating a dual colorimetric sensor for the detection of Zn2+ and homocysteine. acs.org This demonstrates the potential of imidazole carboxylic acids in the development of advanced sensing materials. The ongoing research in this area is focused on designing new ZIFs with tailored responsiveness and exploring their applications in catalysis, separations, and smart packaging. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1H-imidazole-1-carboxylic acid and its derivatives in laboratory settings?
- Methodology :
- Direct synthesis : React imidazole with chloroformates under anhydrous conditions (e.g., ethyl chloroformate yields ethyl 1H-imidazole-1-carboxylate) .
- Derivatization : Prop-2-yn-1-yl ester derivatives can be synthesized via nucleophilic substitution, requiring controlled temperatures (0–5°C) and inert atmospheres to minimize side reactions .
- Pharmaceutical intermediates : Condensation reactions with amines (e.g., alpelisib synthesis involves coupling this compound with pyrrolidine-2-carboxamide) .
Q. How should researchers handle and store this compound derivatives to ensure stability?
- Handling :
- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Derivatives like 1-Benzyl-1H-imidazole-2-carboxylic acid lack GHS hazards but require standard lab precautions .
- Storage : Store at 2–8°C for short-term stability. For hygroscopic derivatives (e.g., sulfonyl chlorides), use desiccants and inert gas purging .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?
- Structural analysis :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve coordination polymers or hydrogen-bonding networks in imidazole-carboxylate complexes .
- Spectroscopy : NMR (¹H/¹³C) for regiochemical confirmation, IR for carboxylate stretching (1700–1750 cm⁻¹), and MS for molecular weight validation .
Advanced Research Questions
Q. How can coordination polymers be designed using 1H-imidazole-carboxylic acid derivatives?
- Design principles :
- Utilize the bifunctional nature (imidazole N-donor and carboxylate O-donor) to bridge metal ions (e.g., Zn²⁺, Cu²⁺). For example, 1H-imidazole-4,5-dicarboxylic acid forms 2D networks with lanthanides via μ₂-carboxylate bridging .
- Optimization : Adjust pH (5–7) to deprotonate carboxyl groups while retaining imidazole coordination. Monitor via single-crystal XRD and TGA for thermal stability .
Q. What role does this compound play in the synthesis of pharmaceuticals like alpelisib?
- Application :
- Acts as a key intermediate in alpelisib (PI3Kα inhibitor) synthesis. The imidazole-carboxylate group facilitates nucleophilic substitution with pyrrolidine-2-carboxamide under mild conditions (room temperature, THF solvent) .
- Quality control : Validate intermediates via HPLC (≥98% purity) and chiral chromatography to ensure enantiomeric excess .
Q. How can AI-driven tools enhance retrosynthesis planning for complex imidazole-carboxylate derivatives?
- AI integration :
- Retrosynthesis platforms (e.g., Reaxys, Pistachio) predict feasible routes using reaction databases. For example, AI models suggest sulfonylation of 1-methylimidazole with chlorosulfonic acid for sulfonyl chloride derivatives .
- Validation : Cross-check AI-generated routes with experimental yields (e.g., 60–75% for Prop-2-yn-1-yl ester derivatives) and scalability .
Q. What strategies resolve contradictions in crystallographic data analysis for imidazole-carboxylate complexes?
- Data reconciliation :
- Refinement : Use SHELXL’s twin refinement for twinned crystals (common in imidazole derivatives). Validate with R-factor convergence (<5%) and electron density maps .
- Cross-validation : Compare XRD data with DFT-optimized geometries (e.g., bond lengths: C=O 1.21 Å, C-N 1.33 Å) to confirm structural accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
